3-ホルミル-4-ベンジルオキシフェニルボロン酸

説明

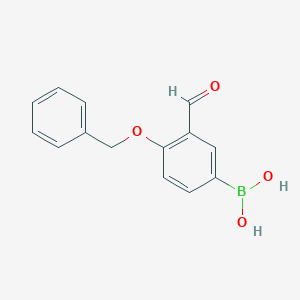

3-Formyl-4-benzyloxyphenylboronic acid is a boronic acid derivative that features a formyl group at the third position and a benzyloxy group at the fourth position on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds

科学的研究の応用

3-Formyl-4-benzyloxyphenylboronic acid has several applications in scientific research:

作用機序

Target of Action

3-Formyl-4-benzyloxyphenylboronic acid, also known as 4-Benzyloxy-3-formylphenylboronic acid, is primarily used as a synthetic intermediate in organic synthesis . It is often used in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound are the molecules involved in these reactions.

Mode of Action

The Suzuki-Miyaura coupling reaction involves the formation of a carbon-carbon bond between two different organic groups . One group is formally electrophilic and undergoes oxidative addition with palladium, forming a new Pd-C bond . The other group, which includes the 3-Formyl-4-benzyloxyphenylboronic acid, is formally nucleophilic and is transferred from boron to palladium . This process is known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura reaction is a key biochemical pathway affected by 3-Formyl-4-benzyloxyphenylboronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including inhibitors of serine proteases .

Pharmacokinetics

It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The primary result of the action of 3-Formyl-4-benzyloxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of diseases where serine proteases play a role.

Action Environment

The action of 3-Formyl-4-benzyloxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups

生化学分析

Biochemical Properties

3-Formyl-4-benzyloxyphenylboronic acid plays a role in biochemical reactions, particularly in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .

Cellular Effects

It is known that phenyl boronic acids, a related class of compounds, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-benzyloxyphenylboronic acid typically involves the introduction of the formyl and benzyloxy groups onto a phenylboronic acid precursor. One common method is to start with 4-benzyloxyphenylboronic acid and introduce the formyl group via a formylation reaction. This can be achieved using reagents such as Vilsmeier-Haack reagent or by employing a Gattermann-Koch reaction .

Industrial Production Methods

化学反応の分析

Types of Reactions

3-Formyl-4-benzyloxyphenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).

Major Products Formed

Oxidation: 3-Carboxy-4-benzyloxyphenylboronic acid.

Reduction: 3-Hydroxymethyl-4-benzyloxyphenylboronic acid.

Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.

類似化合物との比較

Similar Compounds

3-Formylphenylboronic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less effective in certain applications.

4-Formylphenylboronic acid: Similar structure but with the formyl group at the fourth position, which may affect its reactivity and binding properties.

4-Benzyloxyphenylboronic acid: Lacks the formyl group, which limits its reactivity in certain chemical transformations.

Uniqueness

3-Formyl-4-benzyloxyphenylboronic acid is unique due to the presence of both the formyl and benzyloxy groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

生物活性

3-Formyl-4-benzyloxyphenylboronic acid is a boronic acid derivative notable for its diverse biological activities. Boronic acids have garnered attention due to their ability to interact with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of the biological activity of 3-formyl-4-benzyloxyphenylboronic acid, supported by research findings, case studies, and data tables.

3-Formyl-4-benzyloxyphenylboronic acid is characterized by its boron-containing structure which allows it to participate in various chemical reactions. Its molecular formula is , and it possesses a phenyl group substituted with a formyl and a benzyloxy group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of 3-formyl-4-benzyloxyphenylboronic acid primarily arises from its ability to inhibit specific enzymes and modulate receptor activity. Boronic acids are known to bind covalently to serine, cysteine, and other nucleophilic residues in enzymes, leading to inhibition of their function. For instance, studies have demonstrated that certain boronic acid derivatives can inhibit beta-lactamases, which are enzymes responsible for antibiotic resistance .

Key Mechanisms:

- Enzyme Inhibition: Interacts with active sites of enzymes, disrupting their catalytic activity.

- Receptor Modulation: Alters the binding affinity of ligands to receptors, potentially affecting signal transduction pathways.

Biological Activities

Research has shown that 3-formyl-4-benzyloxyphenylboronic acid exhibits several biological activities:

- Antimicrobial Activity: Demonstrated potential against various bacterial strains by inhibiting beta-lactamases.

- Antitumor Properties: Some studies suggest that boronic acids can inhibit tumor growth by interfering with cancer cell metabolism.

- Glucose Regulation: Compounds similar to this boronic acid have been explored for their ability to regulate glucose levels in metabolic disorders like diabetes .

Case Studies

Several case studies have highlighted the therapeutic potential of boronic acids:

- Case Study 1: A study investigated the effect of 3-formyl-4-benzyloxyphenylboronic acid on human cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to apoptosis induction through the modulation of signaling pathways involved in cell survival.

- Case Study 2: In a metabolic syndrome model, administration of this compound led to improved insulin sensitivity and reduced plasma free fatty acids (FFAs), suggesting its potential use in treating insulin resistance .

Data Table: Biological Activities Overview

特性

IUPAC Name |

(3-formyl-4-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SELUMTHJWHLSBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400647 | |

| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121124-98-9 | |

| Record name | B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121124-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。